2-Benzhydryl-1-benzyl-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzhydryl-1-benzylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2/c1-4-12-21(13-5-1)20-29-25-19-11-10-18-24(25)28-27(29)26(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19,26H,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNADBFIHCZXPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Benzhydryl 1 Benzyl 1h Benzo D Imidazole and Analogous Structures
Direct Synthesis Approaches to 2-Benzhydryl-1-benzyl-1H-benzo[d]imidazole
Direct synthesis methods aim to construct the core benzimidazole (B57391) scaffold and introduce the necessary substituents in a single or a few sequential steps. These approaches are often favored for their atom economy and operational simplicity.
Condensation Reactions Employing Substituted Phenylenediamines and Carboxylic Acid Derivatives
A foundational method for the synthesis of 2-substituted benzimidazoles involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives. orientjchem.orgresearchgate.netresearchgate.net This approach, known as the Phillips-Ladenburg synthesis, typically requires elevated temperatures and acidic conditions to facilitate the cyclization and dehydration. orientjchem.orgnih.gov For the specific synthesis of this compound, this would involve the reaction of N-benzyl-benzene-1,2-diamine with diphenylacetic acid.
The reaction proceeds through the initial formation of an amide intermediate, followed by an intramolecular cyclization to form the benzimidazole ring. Various acidic catalysts, such as p-toluenesulfonic acid (p-TsOH), have been employed to promote this reaction. orientjchem.org Microwave-assisted methods in the presence of alumina-methanesulfonic acid have also been reported to accelerate the synthesis of 2-substituted benzimidazoles, offering advantages in terms of reduced reaction times and improved yields. researchgate.net
A study by Kadhim and Kazim demonstrated the use of p-TsOH as an effective catalyst for the synthesis of benzimidazole derivatives from o-phenylenediamine (B120857) and various carboxylic acids, highlighting the versatility of this method. orientjchem.org While specific conditions for the synthesis of this compound are not explicitly detailed, the general protocols suggest that a mixture of N-benzyl-benzene-1,2-diamine and diphenylacetic acid, when heated in the presence of an acid catalyst, would yield the desired product.
Table 1: Examples of Condensation Reactions for Benzimidazole Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| o-Phenylenediamine | Various Aldehydes | p-TsOH, DMF, 80°C | 2-Substituted Benzimidazoles | orientjchem.org |
| o-Phenylenediamine | Various Carboxylic Acids | p-TsOH, Toluene (B28343), Reflux | 2-Substituted Benzimidazoles | orientjchem.org |
| o-Phenylenediamine | Dicarboxylic Acids | Alumina-Methanesulfonic Acid, Microwave | bis-Benzimidazoles | researchgate.net |
Multicomponent Reaction Strategies for Benzimidazole Scaffolds
Multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex molecules like benzimidazoles in a one-pot fashion. acs.orgnih.govorganic-chemistry.org These reactions involve the combination of three or more starting materials to form a single product, incorporating a significant portion of the atoms from the reactants.
A notable three-component approach for the synthesis of benzimidazoles involves the reaction of o-phenylenediamine, an aldehyde, and an oxidizing agent. organic-chemistry.org In the context of this compound, a plausible MCR could involve N-benzyl-benzene-1,2-diamine, diphenylacetaldehyde (B122555), and a suitable oxidant.
Copper-catalyzed three-component reactions have been developed for the synthesis of benzimidazoles from 2-haloanilines, aldehydes, and sodium azide. acs.orgorganic-chemistry.org This method demonstrates good functional group tolerance and provides high yields. Another efficient one-pot, three-component process utilizes an iron(III)-porphyrin catalyst for the reaction of benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate (B1210297) as a nitrogen source. nih.gov These MCRs highlight the potential for developing a direct synthesis of this compound from readily available starting materials.
Table 2: Overview of Multicomponent Reactions for Benzimidazole Synthesis
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 2-Haloaniline | Aldehyde | NaN3 | CuCl/TMEDA, DMSO, 120°C | 2-Substituted Benzimidazoles | acs.orgorganic-chemistry.org |
| Benzo-1,2-quinone | Aldehyde | Ammonium Acetate | Fe(III)-porphyrin, Ethanol, 80°C | Benzimidazole Derivatives | nih.gov |
| o-Iodoaniline | Aniline | Ethyl Trifluoropyruvate | Copper-mediated | 2-Trifluoromethylbenzimidazoles | rsc.org |
Catalytic Routes for Benzimidazole Formation
Various catalytic systems have been developed to enhance the efficiency and selectivity of benzimidazole synthesis. nih.govrsc.orgsemanticscholar.org These methods often proceed under milder conditions compared to traditional condensation reactions.
Supported gold nanoparticles (AuNPs) have been shown to be effective catalysts for the selective reaction between o-phenylenediamine and aldehydes to yield 2-substituted benzimidazoles at ambient conditions. nih.gov For instance, Au/TiO2 has been utilized to catalyze the synthesis of a range of 2-aryl and 2-alkyl substituted benzimidazoles in high yields. nih.gov
Other metal-based catalysts, such as those involving magnesium, rsc.org vanadium, rsc.org and titanium, rsc.org have also been reported to promote the condensation of o-phenylenediamines with aldehydes. For example, VOSO4 has been used as a recyclable catalyst for the synthesis of benzimidazole derivatives under mild conditions with broad substrate scope. rsc.org Similarly, TiCl3OTf has been employed as a catalyst for the same transformation, affording products in good to excellent yields. rsc.org These catalytic approaches could be adapted for the synthesis of this compound by using N-benzyl-benzene-1,2-diamine and diphenylacetaldehyde as substrates.
N-Alkylation Strategies for 1-Benzyl-1H-benzo[d]imidazole Formation
An alternative synthetic strategy involves the initial formation of the 2-benzhydryl-1H-benzo[d]imidazole core, followed by N-alkylation to introduce the benzyl (B1604629) group at the N-1 position. This two-step approach allows for the synthesis of a variety of N-substituted derivatives from a common intermediate.
Classical N-Benzylation Methods
Classical N-benzylation of benzimidazoles typically involves the reaction of the pre-formed 2-substituted benzimidazole with a benzyl halide in the presence of a base. niscpr.res.inresearchgate.net Common bases used for this transformation include sodium hydride (NaH), niscpr.res.in potassium carbonate (K2CO3), researchgate.net and sodium hydroxide (B78521) (NaOH). lookchem.com
The reaction of 2-benzhydryl-1H-benzo[d]imidazole with benzyl chloride in a suitable solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) in the presence of a base would lead to the formation of this compound. The choice of base and solvent can influence the reaction rate and yield. researchgate.netlookchem.com
Table 3: Classical N-Alkylation of Benzimidazoles
| Benzimidazole Substrate | Alkylating Agent | Base/Solvent | Product | Reference |
|---|---|---|---|---|
| 2-Substituted Benzimidazoles | Benzyl Chloride | NaH/THF | N-Benzyl-2-substituted Benzimidazoles | niscpr.res.in |
| Benzimidazole | Alkyl Halides | K2CO3 or Cs2CO3/DMF | N-Alkylated Benzimidazoles | researchgate.net |
| Benzimidazole | Allyl Bromide | NaOH/SDS-Water | N-Allylbenzimidazole | lookchem.com |
Advanced Alkylation Techniques for Substituted N-1 Positions
More advanced and efficient methods for the N-alkylation of benzimidazoles have also been developed. These techniques often offer advantages such as milder reaction conditions, shorter reaction times, and improved yields.
Phase-transfer catalysis is one such method that has been successfully employed for the N-alkylation of 2-substituted benzimidazoles using alkyl bromides in the presence of tetrabutylammonium (B224687) hydrogen sulfate (B86663) as the phase-transfer catalyst and aqueous potassium hydroxide as the base. researchgate.net This method avoids the need for anhydrous solvents and strong bases like NaH.
Another innovative approach involves the use of surfactant-mediated reactions in an aqueous basic medium. lookchem.comfao.org The use of sodium dodecyl sulfate (SDS) in water has been shown to accelerate the N-alkylation of benzimidazoles with various alkyl halides, providing excellent yields in short reaction times. lookchem.comfao.org Metal-free N-allylation using Morita–Baylis–Hillman (MBH) alcohols and acetates in refluxing toluene has also been reported as an effective method for introducing substituents at the N-1 position of imidazole (B134444) and benzimidazole. beilstein-journals.org These advanced techniques could provide efficient and environmentally benign routes to this compound.
C-2 Functionalization Methods for Incorporating Benzhydryl Moieties
The introduction of a bulky benzhydryl (diphenylmethyl) group at the C-2 position of the benzimidazole ring is a key synthetic challenge. This can be achieved through direct C-H activation or by using coupling reactions on a pre-functionalized benzimidazole core.
Direct C-H functionalization has emerged as a powerful, atom-economical method for creating C-C bonds, avoiding the need for pre-functionalization of the heterocycle. nih.gov For benzimidazoles, the C-2 position is the most common site for direct functionalization via transition-metal catalysis. researchgate.net
Key strategies applicable to the introduction of branched alkyl groups like benzhydryl include:
Rhodium(I)-Catalyzed Branched Alkylation: A catalytic system using a Rh(I) precatalyst, a bisphosphine ligand, and a potassium phosphate (B84403) base (K₃PO₄) has been developed for the C2-selective branched alkylation of benzimidazoles with Michael acceptors. nih.gov This method allows for the introduction of a variety of substituents, including those that create a quaternary carbon center. nih.gov While not demonstrated specifically with a benzhydryl precursor, this methodology is designed for branched-selective additions and could be adapted for this purpose. The reaction is effective for a wide array of benzimidazoles with different N-substituents (methyl, phenyl, etc.) and tolerates various electronic functionalities on the benzimidazole core. nih.gov
Nickel-Catalyzed Alkylation: Nickel catalyst systems have been reported for the branched-selective intermolecular alkylation of benzimidazoles with styrenes. nih.gov This approach highlights the potential of nickel catalysis, which can activate C-O bonds in conjunction with C-H activation, opening pathways to use a broad range of phenols and enols as functionalization precursors. researchgate.net
Dehydrogenative Coupling: The direct synthesis of 2-substituted benzimidazoles can be achieved through the dehydrogenative coupling of o-phenylenediamines and primary alcohols, catalyzed by complexes of metals like cobalt. rsc.org Applying this to the synthesis of a 2-benzhydryl derivative would involve using diphenylmethanol (B121723) as the alcohol component. This method is attractive as it proceeds under mild conditions and often produces high yields. rsc.org
Table 1: Catalytic Systems for Direct C-2 Alkylation of Benzimidazoles
| Catalytic System | Alkene/Substrate Type | Selectivity | Key Features |
| Rh(I)/bisphosphine/K₃PO₄ | Michael Acceptors (e.g., N,N-dimethyl acrylamide) | Branched | Complements linear alkylation methods; broad substrate scope. nih.gov |
| Ni(II)/ligand | Styrenes, Phenols, Enols | Branched/Linear (ligand dependent) | Can activate C-O bonds for coupling. nih.govresearchgate.net |
| Co(II) complex | Primary Alcohols | N/A | Dehydrogenative coupling mechanism; gram-scale synthesis demonstrated. rsc.org |
Cross-coupling reactions are a versatile and widely used alternative to direct C-H functionalization. These methods typically involve the reaction of a C-2 functionalized benzimidazole (e.g., with a halogen or a boron species) with a suitable coupling partner.
Palladium-Catalyzed Cross-Coupling: Reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings are mainstays for functionalizing heterocyclic compounds. researchgate.netnih.gov The synthesis could proceed by coupling a 2-halobenzimidazole with a benzhydryl-boronic acid derivative (Suzuki) or by coupling 2-chlorobenzimidazole (B1347102) with diphenylmethane (B89790) under appropriate conditions. Palladium catalysts, often in combination with specific N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands, are highly effective. For instance, a Pd(OAc)₂/benzimidazolium salt system has been used for Suzuki-Miyaura reactions on halopyridines, a strategy adaptable to benzimidazoles. researchgate.net A tandem palladium-catalyzed reaction involving a Suzuki-Miyaura coupling has also been reported for complex benzimidazole functionalization. nih.gov
Iron-Catalyzed Cross-Electrophile Coupling: A novel method using an iron catalyst has been developed for coupling benzyl halides with disulfides. nih.gov This reaction is significant as it proceeds without a terminal reductant or photoredox conditions. nih.gov While demonstrated for C-S bond formation, the principles of cross-electrophile coupling could be extended to form C-C bonds between a 2-halobenzimidazole and a benzhydryl halide, providing a new avenue for this transformation.
Table 2: Cross-Coupling Strategies for C-2 Functionalization
| Reaction Type | Coupling Partners | Catalyst System | Key Features |
| Suzuki-Miyaura | 2-Halobenzimidazole + Benzhydrylboronic acid | Pd(OAc)₂ / Ligand | Well-established, high functional group tolerance. researchgate.netnih.gov |
| Buchwald-Hartwig | 2-Halobenzimidazole + Diphenylmethane | Pd Catalyst / Ligand | Primarily for C-N/C-O bonds, but adaptable for C-C bonds. nih.gov |
| Tandem Coupling | 2-Sulfenyl Benzimidazole + Boronic Acid | Palladium Catalyst | Allows for multiple bond formations in one pot. nih.gov |
| Cross-Electrophile | 2-Halobenzimidazole + Benzhydryl Halide | Iron Catalyst (Hypothetical) | Emerging method, avoids terminal reductants. nih.gov |
Synthesis of Benzimidazolium Salts as Precursors
Benzimidazolium salts are stable, crystalline solids that serve as crucial precursors for N-heterocyclic carbenes (NHCs), which are powerful ligands in organometallic catalysis. rsc.orgbiointerfaceresearch.com They are also investigated for their own biological activities. biointerfaceresearch.com The synthesis of these salts is typically straightforward, involving the N-functionalization of the benzimidazole ring. nih.gov
The general method involves a two-step alkylation process:
Monoalkylation: A starting benzimidazole is first reacted with one equivalent of an alkylating agent (e.g., an alkyl halide) in the presence of a base. For instance, 2-benzhydryl-1H-benzimidazole could be reacted with benzyl bromide in the presence of a base like sodium hydride or aqueous sodium hydroxide to yield 2-benzhydryl-1-benzyl-1H-benzimidazole. nih.govnih.gov
Quaternization: The resulting mono-substituted benzimidazole is then reacted with a second alkyl halide, often under reflux in a solvent like toluene or acetonitrile, to yield the dialkylated quaternary benzimidazolium salt. nih.gov
This sequential approach allows for the synthesis of unsymmetrically substituted benzimidazolium salts. A variety of N-substituents, including alkyl, benzyl, and functionalized aryl groups, have been successfully incorporated using this methodology. researchgate.netnih.gov
Table 3: Examples of Synthesized Benzimidazolium Salts
| N1-Substituent | N3-Substituent | C2-Substituent | Synthetic Method |
| Methyl | Butyl | H | Sequential alkylation with butyl halide. nih.gov |
| Benzyl | Butyl | H | Sequential alkylation with benzyl and butyl halides. nih.gov |
| Methyl | 2-dimethylaminoethyl | H | Alkylation of N-methylbenzimidazole. researchgate.net |
| Various Benzyl groups | H | 2-nitrilebenzyl | Reaction of N-substituted benzimidazole with bromomethylbenzonitrile. nih.govresearchgate.net |
Green Chemistry and Sustainable Synthetic Protocols for Benzimidazole Derivatives
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzimidazoles to reduce waste, avoid hazardous solvents, and improve energy efficiency. mdpi.comsphinxsai.com Conventional methods often require harsh conditions, long reaction times, and toxic reagents. rasayanjournal.co.inresearchgate.net
Sustainable approaches to benzimidazole synthesis include:
Use of Green Solvents: Deep Eutectic Solvents (DES), which are mixtures of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride and urea), have been used as both the reaction medium and catalyst. nih.gov Reactions in DES can be fast and high-yielding, with simple work-up procedures. nih.gov Water has also been employed as a solvent for carbon-nitrogen cross-coupling reactions to form the benzimidazole ring system, offering significant environmental and economic benefits. sphinxsai.com
Solvent-Free Conditions: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the preparation of 1,2-disubstituted benzimidazoles. researchgate.netmdpi.com Another solvent-free approach is mechanochemistry, where reactants are ground together, sometimes with a catalytic amount of a solid support like silica (B1680970) gel, to induce a reaction. rasayanjournal.co.inmdpi.com
Efficient and Reusable Catalysts: A variety of eco-friendly catalysts have been reported. Zinc salts (e.g., zinc acetate, zinc triflate) are inexpensive, readily available, and can efficiently catalyze the condensation of o-phenylenediamines with aldehydes at room temperature or under reflux. sphinxsai.com Heterogeneous catalysts, such as nano-Ni(II) on a zeolite support and phosphosulfonic acid, offer advantages like low catalyst loading, easy separation, and potential for recycling. rasayanjournal.co.in
Table 4: Comparison of Green Synthetic Methods for Benzimidazoles
| Method | Conditions | Catalyst/Medium | Advantages |
| Deep Eutectic Solvents | 80 °C, 10 min | Choline Chloride:o-PDA | Solvent and reactant in one, high yields (97%). nih.gov |
| Microwave Irradiation | Microwave, solvent-free | [BMIM]HSO₄ (Ionic Liquid) | Rapid, high yields for diverse substrates. mdpi.com |
| Aqueous Media | 100 °C, 30 h | K₂CO₃ in Water | No organic solvent, environmentally benign. sphinxsai.com |
| Mechanochemistry | Grinding, solvent-free | Silica gel | Catalyst-free option, simple procedure. mdpi.com |
| Heterogeneous Catalysis | Room Temp. or Reflux | Zinc Triflate, Nano-Ni/Y Zeolite | Recyclable catalyst, mild conditions, high atom economy. rasayanjournal.co.insphinxsai.com |
Advanced Spectroscopic and Structural Characterization of 2 Benzhydryl 1 Benzyl 1h Benzo D Imidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
The ¹H NMR spectrum of 2-Benzhydryl-1-benzyl-1H-benzo[d]imidazole is expected to exhibit distinct signals corresponding to the protons of the benzimidazole (B57391) core, the benzyl (B1604629) group, and the benzhydryl moiety. The aromatic protons of the benzimidazole ring would likely appear as multiplets in the downfield region, typically between δ 7.0 and 8.0 ppm. The benzylic protons of the N-benzyl group are anticipated to resonate as a singlet around δ 5.5 ppm. The single proton of the benzhydryl group is expected to be a singlet in the δ 5.0-6.0 ppm range, with the aromatic protons of the two phenyl rings of the benzhydryl group appearing as multiplets between δ 7.0 and 7.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Disclaimer: The following data is a prediction based on analogous compounds and not experimental data for the title compound.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Benzimidazole Aromatic-H | 7.0 - 8.0 | Multiplet |
| N-Benzyl CH₂ | ~ 5.5 | Singlet |
| Benzhydryl CH | 5.0 - 6.0 | Singlet |
| Benzhydryl/Benzyl Aromatic-H | 7.0 - 7.5 | Multiplet |
Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon framework of a molecule. Similar to the ¹H NMR data, specific ¹³C NMR data for this compound is not available in the provided search results. However, analysis of related benzimidazole derivatives allows for a reasonable prediction of the chemical shifts. rsc.orgrsc.orgrsc.orgarabjchem.orgresearchgate.net
The ¹³C NMR spectrum is expected to show a signal for the C2 carbon of the benzimidazole ring at a downfield chemical shift, likely in the range of δ 150-160 ppm. The carbons of the fused benzene (B151609) ring of the benzimidazole core would resonate between δ 110 and 145 ppm. The benzylic carbon of the N-benzyl group is predicted to appear around δ 48-52 ppm, while the methine carbon of the benzhydryl group would likely be in a similar region. The aromatic carbons of the benzyl and benzhydryl phenyl rings are expected to produce a series of signals between δ 125 and 140 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Disclaimer: The following data is a prediction based on analogous compounds and not experimental data for the title compound.
| Carbon | Predicted Chemical Shift (ppm) |
| C2 (Benzimidazole) | 150 - 160 |
| Benzimidazole Aromatic-C | 110 - 145 |
| N-Benzyl CH₂ | 48 - 52 |
| Benzhydryl CH | 48 - 55 |
| Benzhydryl/Benzyl Aromatic-C | 125 - 140 |
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and elucidating the complete molecular structure. For a molecule with multiple aromatic rings like this compound, techniques such as COSY, HMQC, and HMBC would be indispensable. chemicalbook.com
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the same spin system, such as those on the individual aromatic rings.
HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for connecting the benzyl and benzhydryl substituents to the benzimidazole core and for assigning the quaternary carbon signals. For instance, a correlation between the benzylic protons and the C2 and C7a carbons of the benzimidazole ring would confirm the N1-substitution pattern.
X-ray Crystallography and Solid-State Structure Elucidation
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
Table 3: Representative Crystallographic Data for a Related Benzimidazole Derivative (1-Benzyl-1H-benzimidazole) Disclaimer: This data is for an analogous compound and not the title compound.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | nih.govresearchgate.net |
| Space Group | P2₁/n | nih.govresearchgate.net |
| a (Å) | 6.2265 (10) | nih.govresearchgate.net |
| b (Å) | 8.1740 (13) | nih.govresearchgate.net |
| c (Å) | 20.975 (4) | nih.govresearchgate.net |
| β (°) | 97.839 (2) | nih.govresearchgate.net |
| Volume (ų) | 1057.5 (3) | nih.govresearchgate.net |
| Z | 4 | nih.govresearchgate.net |
The conformation of benzimidazole derivatives in the solid state is influenced by the nature and size of the substituents. In 1-benzyl-1H-benzimidazole, the imidazole (B134444) and benzyl rings are nearly perpendicular to each other, with a dihedral angle of approximately 85.77°. nih.govresearchgate.net This perpendicular arrangement is a common feature in N-benzyl substituted heterocycles and is driven by the minimization of steric hindrance.
For this compound, the conformational analysis is more complex due to the presence of the bulky benzhydryl group at the 2-position. It is anticipated that the two phenyl rings of the benzhydryl group and the phenyl ring of the benzyl group would adopt orientations that minimize steric clashes. This would likely result in a propeller-like arrangement of the three phenyl rings around the central benzimidazole core. The crystal packing would be stabilized by a combination of van der Waals forces and potentially weak C-H···π interactions. nih.govresearchgate.net The specific torsion angles defining the orientation of the substituent groups would be key parameters in describing the molecular geometry.
Intermolecular Interactions and Crystal Packing
While a specific single-crystal X-ray diffraction analysis for this compound is not publicly available, the crystal packing can be inferred from studies on its structural components and related benzimidazole derivatives. The crystal structure of 1-benzyl-1H-benzimidazole, a core fragment of the title compound, shows that molecules are linked into chains by C—H⋯N hydrogen bonds. researchgate.netnih.gov Additionally, the packing is stabilized by C—H⋯π interactions. researchgate.netnih.gov
In the crystal structures of various 2-substituted benzimidazoles, several key non-covalent interactions dictate the supramolecular assembly. These commonly include:
C—H⋯N Hydrogen Bonds: These interactions are a recurring motif, where a hydrogen atom attached to a carbon atom forms a weak hydrogen bond with a nitrogen atom of the imidazole ring of an adjacent molecule. nih.gov This is observed in the crystal structure of 1-benzyl-1H-benzimidazole, where molecules form chains along the a-axis through these bonds. nih.gov
π–π Stacking Interactions: The aromatic rings (the fused benzene ring of the benzimidazole core and the phenyl rings of the substituents) are prone to π–π stacking. These interactions contribute significantly to crystal cohesion by aligning the planar aromatic systems of neighboring molecules. nih.govnih.gov
C—H⋯π Interactions: Hydrogen atoms from the benzyl and benzhydryl groups can interact with the electron-rich π systems of the aromatic rings on adjacent molecules. researchgate.netnih.gov In 1-benzyl-1H-benzimidazole, these interactions involve both the six-membered rings of the benzimidazole and benzyl moieties. nih.gov
The bulky nature of the benzhydryl and benzyl groups at the C2 and N1 positions, respectively, will impose significant steric hindrance. This steric demand likely results in a complex three-dimensional packing arrangement where the molecules orient themselves to minimize steric repulsion while maximizing stabilizing intermolecular forces. In the structure of 1-benzyl-1H-benzimidazole, the imidazole and benzyl rings are nearly perpendicular to each other, with a dihedral angle of 85.77 (4)°. researchgate.netnih.gov A similar perpendicular arrangement is expected for the substituents in this compound to accommodate their size.
Vibrational Spectroscopy
Vibrational spectroscopy provides critical insights into the functional groups and bonding arrangements within a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its constituent parts: the benzimidazole core, the N-benzyl group, and the C-benzhydryl group. While a specific spectrum for this exact compound is not available, the expected characteristic peaks can be compiled from data on closely related structures. researchgate.netrsc.orgresearchgate.net
Key expected vibrational frequencies include:
Aromatic C-H Stretching: Vibrations for the C-H bonds on the benzene and benzimidazole rings typically appear in the region of 3100-3000 cm⁻¹.
Aliphatic C-H Stretching: The CH₂ of the benzyl group and the CH of the benzhydryl group will show stretching vibrations in the 3000-2850 cm⁻¹ range.
C=N and C=C Stretching: The stretching vibrations of the C=N bond within the imidazole ring and the C=C bonds of the various aromatic rings are expected to produce strong absorptions in the 1615-1450 cm⁻¹ region. For instance, in 1-benzylimidazole, a C=N stretching vibration is observed at 1604 cm⁻¹. researchgate.net
C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds occur at lower frequencies, with characteristic strong bands for substituted benzenes appearing in the 900-675 cm⁻¹ range, which are useful for identifying the substitution pattern.
Below is a table of representative FT-IR peaks expected for the title compound based on its structural motifs.
| Frequency Range (cm⁻¹) | Assignment | Source |
| 3115-3030 | Aromatic C-H stretching (benzimidazole, benzyl, phenyl rings) | researchgate.net |
| 2960-2920 | Aliphatic C-H stretching (benzyl CH₂, benzhydryl CH) | rsc.org |
| 1610-1600 | C=N stretching (imidazole ring) | researchgate.net |
| 1595-1450 | C=C aromatic ring stretching | researchgate.net |
| 1455-1440 | CH₂ bending (benzyl group) | nih.gov |
| 750-700 | C-H out-of-plane bending (monosubstituted benzene rings) | researchgate.net |
This table is a representation of expected values based on analogous structures.
Raman Spectroscopy of Benzimidazole Systems
Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, is an excellent complementary technique to FT-IR for characterizing benzimidazole systems. nih.gov Studies on benzimidazole and its derivatives have identified several characteristic Raman bands. researchgate.net
For benzimidazole pesticides, characteristic peaks for the core structure are found at approximately 1015, 1265, and 1595 cm⁻¹. researchgate.net The Raman spectra are sensitive to substitution on the benzimidazole ring, and the formation of complexes with other molecules can lead to noticeable enhancement or shifting of specific peaks. nih.gov
Key Raman bands for benzimidazole frameworks include:
Ring Breathing Modes: The benzimidazole ring exhibits collective breathing vibrations that are strong and characteristic in the Raman spectrum.
C-H Bending: In-plane C-H bending vibrations of the aromatic rings are typically observed.
C=C and C=N Stretching: Similar to IR spectroscopy, stretching modes for the aromatic and imidazole rings appear in the 1600-1400 cm⁻¹ region. For example, the C=C stretching in the pentagonal ring of benzimidazole is seen around 1593 cm⁻¹. researchgate.net
The table below lists characteristic Raman shifts observed in benzimidazole systems.
| Frequency (cm⁻¹) | Assignment | Source |
| ~1595 | C=C Stretching in benzimidazole ring | researchgate.netresearchgate.net |
| ~1265 | C-H in-plane bending / Ring vibration | researchgate.net |
| ~1015 | Ring breathing mode | researchgate.net |
| ~878 | C-H out-of-plane bending | nih.gov |
| ~779 | C-H out-of-plane bending | nih.gov |
This table represents general values for benzimidazole systems.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elucidate the structure of a compound through its fragmentation pattern upon ionization. For this compound (C₂₇H₂₂N₂), the calculated exact molecular weight is 374.18 g/mol .
Electron impact (EI) mass spectrometry of benzimidazole derivatives typically shows characteristic fragmentation pathways. mjcce.org.mkjournalijdr.comsemanticscholar.org For the title compound, the following fragmentation patterns can be predicted:
Formation of Benzyl Cation: A very common and prominent fragmentation for N-benzyl substituted compounds is the cleavage of the bond between the nitrogen and the benzylic carbon, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91.
Formation of Benzhydryl Cation: Similarly, cleavage of the C2-benzhydryl bond would result in the formation of the highly stable benzhydryl (diphenylmethyl) cation (C₁₃H₁₁⁺) at m/z 167. This would be an expected and likely abundant ion.
Loss of Substituents from Molecular Ion: The molecular ion (M⁺) at m/z 374 would be expected to be visible. Subsequent fragmentations could include the loss of a phenyl radical (C₆H₅•) from the benzhydryl group to give an ion at m/z 297, or the loss of the benzyl radical (C₇H₇•) to give an ion at m/z 283.
A proposed fragmentation table is provided below.
| m/z | Ion Structure | Description |
| 374 | [C₂₇H₂₂N₂]⁺ | Molecular Ion (M⁺) |
| 283 | [M - C₇H₇]⁺ | Loss of benzyl radical from N1 |
| 207 | [M - C₁₃H₁₁]⁺ | Loss of benzhydryl radical from C2 |
| 167 | [C₁₃H₁₁]⁺ | Benzhydryl cation |
| 91 | [C₇H₇]⁺ | Benzyl cation |
This table is a prediction of the likely fragmentation pattern.
Tautomerism and Isomerism Studies within Benzimidazole Frameworks
Tautomerism is a significant feature of the benzimidazole scaffold, but its manifestation is highly dependent on the substitution pattern. nih.gov
The most common form is annular prototropic tautomerism, where a proton migrates between the N1 and N3 positions of the imidazole ring. encyclopedia.pub This creates a dynamic equilibrium between two tautomeric forms. This phenomenon is only possible when a hydrogen atom is attached to one of the ring nitrogens. In this compound, the N1 position is substituted with a benzyl group, which is not capable of migrating. Therefore, the typical annular tautomerism observed in many benzimidazoles is blocked in this specific compound. nih.gov
However, other forms of isomerism are conceivable. Given the significant steric bulk of the benzhydryl group at the C2 position and the benzyl group at the N1 position, the possibility of atropisomerism exists. Atropisomers are stereoisomers that arise from hindered rotation around a single bond, creating a chiral axis. acs.org In this molecule, the C2-C(benzhydryl) bond could potentially have a high enough rotational barrier to allow for the isolation of distinct, non-interconverting rotational isomers (rotamers) at room temperature, although this has not been experimentally verified. The study of such conformational isomers would require specialized techniques like dynamic NMR spectroscopy at variable temperatures. researchgate.net
Computational and Theoretical Chemistry Studies on 2 Benzhydryl 1 Benzyl 1h Benzo D Imidazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Benzhydryl-1-benzyl-1H-benzo[d]imidazole, DFT calculations offer a detailed understanding of its geometry and electronic characteristics.
Computational studies on benzimidazole (B57391) derivatives, which are structurally related to this compound, have utilized DFT methods, such as B3LYP with various basis sets (e.g., 6-311G, 6-31G ), to determine their optimized molecular geometries. researchgate.netresearchgate.net These calculations provide data on bond lengths, bond angles, and dihedral angles. nih.gov For instance, in similar 1,2-disubstituted benzimidazole derivatives, the calculated bond lengths and angles were found to be in close agreement with experimental X-ray diffraction data. nih.gov The benzimidazole ring system is typically found to be planar. researchgate.net The large benzhydryl and benzyl (B1604629) substituents on the this compound molecule are expected to cause significant steric hindrance, influencing its final conformation. The electronic structure of such molecules is characterized by a network of π-conjugated systems across the benzimidazole core and the attached aromatic rings.
Table 1: Representative Calculated Bond Lengths and Angles for Substituted Benzimidazole Derivatives This table presents typical bond length and angle values for benzimidazole derivatives, offering a reference for the expected structural parameters of this compound.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C-N (imidazole ring) | 1.38-1.40 Е |
| C-C (imidazole ring) | 1.40-1.42 Е | |
| C-N (benzyl to imidazole) | ~1.47 Е | |
| Bond Angle | C-N-C (imidazole ring) | 105-106° |
| N-C-N (imidazole ring) | ~113° | |
| (Data adapted from studies on similar benzimidazole derivatives) researchgate.netbiointerfaceresearch.com |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov For various benzimidazole derivatives, this energy gap has been calculated using DFT. nih.gov For instance, in some 1-benzyl-2-phenyl-1H-benzimidazole derivatives, the HOMO-LUMO gap was found to be a key factor in their electronic behavior. researchgate.net The electronic transitions, often studied using Time-Dependent DFT (TD-DFT), provide information about the molecule's absorption spectra. dntb.gov.ua The presence of extensive aromatic systems in this compound would likely result in a relatively small HOMO-LUMO gap, indicating potential for significant electronic transitions and reactivity.
Table 2: Representative HOMO-LUMO Energy Gaps for Benzimidazole Derivatives This table showcases calculated HOMO-LUMO energy gaps for various benzimidazole derivatives, providing a comparative basis for this compound.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| N-Butyl-1H-benzimidazole | -6.26 | -0.82 | 5.44 |
| Benomyl | - | - | 5.039 |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | - | - | Narrow |
| (Data sourced from studies on related compounds) nih.govnih.govnih.gov |
Molecular Electrostatic Potential (MESP) maps are valuable for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. mdpi.com The MESP surface illustrates the charge distribution, with different colors representing different potential values. mdpi.com Typically, red areas indicate negative electrostatic potential (electron-rich regions, susceptible to electrophilic attack), while blue areas show positive potential (electron-poor regions, prone to nucleophilic attack). mdpi.com In benzimidazole derivatives, the nitrogen atoms of the imidazole (B134444) ring are often identified as regions of negative potential, making them likely sites for electrophilic interaction. nih.govnih.gov For this compound, the MESP map would likely highlight the nitrogen atoms as key nucleophilic centers.
Global and Local Reactivity Descriptors
Table 3: Global Reactivity Descriptors for a Representative Benzimidazole Derivative (N-Butyl-1H-benzimidazole) This table provides an example of calculated global reactivity descriptors for a related benzimidazole, offering insight into the potential reactivity of this compound.
| Descriptor | Symbol | Value |
| Chemical Potential | μ | -3.39 eV |
| Hardness | η | 2.72 eV |
| Softness | S | 0.18 eV⁻¹ |
| Electrophilicity Index | ω | 2.11 eV |
| (Data for N-Butyl-1H-benzimidazole) nih.gov |
Chemical Reactivity and Mechanistic Investigations of 2 Benzhydryl 1 Benzyl 1h Benzo D Imidazole
Electrophilic and Nucleophilic Reactivity of the Benzimidazole (B57391) Core
The benzimidazole ring system is an aromatic, 10π electron heterocycle. chemicalbook.com It possesses both a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N3), which imparts a unique reactivity profile. chemicalbook.com
Electrophilic Reactivity: The benzene (B151609) portion of the benzimidazole core is susceptible to electrophilic substitution reactions. Calculations indicate that positions 4, 5, 6, and 7 are π-excessive and thus prone to attack by electrophiles. chemicalbook.com However, the substitution pattern is heavily influenced by the nature of the substituents already present on the ring. In the case of 2-Benzhydryl-1-benzyl-1H-benzo[d]imidazole, the bulky substituents at N1 and C2 would sterically hinder attack at the 7- and 4-positions, respectively. Therefore, electrophilic substitution, such as nitration or halogenation, would be expected to occur preferentially at the 5- and 6-positions. longdom.org
Nucleophilic Reactivity: The C2 position of the benzimidazole ring is electron-deficient and typically the most reactive site for nucleophilic attack. chemicalbook.com However, in the target molecule, this position is already substituted with a benzhydryl group, precluding direct nucleophilic substitution at this site. Nucleophilic attack on the benzimidazole core of this specific compound is therefore less common. However, displacement of a leaving group at the C2 position is a known reaction for other benzimidazole derivatives. For instance, 2-chloro-1-methylbenzimidazole readily reacts with alkoxides, demonstrating the susceptibility of the C2 position to nucleophilic substitution when an appropriate leaving group is present. longdom.org
Table 1: Predicted Reactivity of the Benzimidazole Core
| Reaction Type | Reactive Site(s) | Influencing Factors | Predicted Outcome for the Target Compound |
| Electrophilic Substitution | C4, C5, C6, C7 | Electronic effects of the imidazole (B134444) ring, steric hindrance from substituents. | Substitution at C5 and C6 is favored due to steric hindrance at C4 and C7 by the benzyl (B1604629) and benzhydryl groups. |
| Nucleophilic Substitution | C2 | Presence of a good leaving group. | Unlikely on the core itself as the C2 position is occupied by a non-leaving benzhydryl group. |
Reactivity of the Benzhydryl and Benzyl Substituents
The substituents at the C2 and N1 positions are major sites of chemical reactivity for this molecule.
Benzhydryl Group Reactivity: The benzhydryl group (–CH(Ph)₂) is known for the reactivity of its benzylic proton. This C-H bond is relatively weak and can be abstracted to form a stable benzhydryl radical or, under certain conditions, a benzhydryl cation. wikipedia.org These intermediates can then participate in a variety of reactions. For example, the benzhydryl position can undergo oxidation. Photochemical reactions are also a known pathway for benzhydryl compounds, often proceeding through radical intermediates. nih.govacs.org
Benzyl Group Reactivity: The N-benzyl group (–CH₂Ph) is a common protecting group for nitrogen-containing heterocycles. researchgate.net Its reactivity is centered on the benzylic C-N bond and the aromatic ring.
Deprotection (Cleavage): The N-benzyl group can be removed under various conditions. A widely used method is hydrogenolysis (e.g., using H₂ over a palladium catalyst), although this method's viability depends on the absence of other reducible functional groups. researchgate.net Oxidative methods for N-debenzylation have also been developed. researchgate.net For instance, potassium tert-butoxide in DMSO with oxygen can efficiently cleave N-benzyl groups from heterocycles. researchgate.net
Benzylic Position Reactivity: Similar to the benzhydryl group, the benzylic C-H bonds of the benzyl group are activated. They can be oxidized by strong oxidizing agents like potassium permanganate (B83412) to form a carboxylic acid. wikipedia.org
Aromatic Ring Reactivity: The phenyl ring of the benzyl group can undergo standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation), typically at the ortho and para positions, unless sterically hindered.
Oxidation and Reduction Pathways of the Compound
The this compound molecule has several sites that are susceptible to oxidation and reduction.
Oxidation:
Benzimidazole Ring: The benzimidazole ring itself is generally stable to oxidation, but under vigorous conditions, the benzene ring can be cleaved. instras.com More commonly, oxidative cyclization is a key step in the synthesis of benzimidazoles from anilines or o-phenylenediamines, often employing oxidants like PIDA (phenyliodine diacetate) or simply air. nih.govresearchgate.net
Substituents: The primary sites for oxidation are the benzylic positions of the benzhydryl and benzyl groups. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can oxidize these positions. wikipedia.org The benzylic methylene (B1212753) of the N-benzyl group can be oxidized to a carbonyl, and the benzhydryl methine could potentially be oxidized as well. wikipedia.org Electrochemical oxidation of some benzimidazole precursors has been shown to lead to the formation of benzimidazole derivatives. researchgate.net
Reduction:
Benzimidazole Ring: The benzimidazole ring is quite resistant to reduction. instras.com However, catalytic hydrogenation under specific conditions can reduce the benzene portion of the molecule to yield tetrahydro- and hexahydrobenzimidazoles. instras.com
Substituents: The most common reduction reaction involving the substituents is the hydrogenolysis of the N-benzyl group for deprotection, as mentioned previously. researchgate.net
Table 2: Summary of Potential Oxidation/Reduction Reactions
| Reaction | Reagent/Condition | Affected Part of Molecule | Potential Product(s) |
| Oxidation | KMnO₄, CrO₃ | Benzhydryl and Benzyl groups | Oxidation to carbonyls or carboxylic acids. |
| Oxidation | PIDA, Cu-catalysis | Amidine precursor | Formation of the benzimidazole ring (in synthesis). nih.gov |
| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | N-Benzyl group, Benzene ring of benzimidazole | N-debenzylation, saturation of the benzene ring. researchgate.netinstras.com |
| Reduction | LiAlH₄ | General reducing agent | Potential for reduction of the imidazole part under harsh conditions. |
Thermal and Photochemical Decomposition Pathways
Thermal Decomposition: The thermal stability of N-substituted benzimidazoles can vary. Studies on related N-heterocyclic carbenes (NHCs) with benzyl groups have shown that thermal decomposition can occur. rsc.org For example, thermolysis of 1,3-diisopropylbenzimidazolylidene leads to decomposition products including 1,2-diisopropylbenzimidazole. researchgate.net It is plausible that at high temperatures, this compound could undergo rearrangement or cleavage of its substituents. The N-benzyl bond, in particular, can be subject to thermal cleavage. conicet.gov.ar Some studies have shown that thermolysis of certain benzamide (B126) oxime derivatives can lead to the formation of benzimidazoles as major products. researchgate.net
Photochemical Decomposition: Both the benzhydryl and benzimidazole moieties suggest a susceptibility to photochemical reactions.
Benzhydryl Group: Benzhydryl compounds are known to be photochemically active. Irradiation can lead to homolytic cleavage of bonds, generating benzhydryl radicals. nih.gov These highly reactive intermediates can then recombine or react with other molecules. nih.gov
Benzimidazole Ring: The benzimidazole ring system can participate in photochemical reactions, such as reacting with free radicals generated by photochemical methods.
Combined Effects: A study on 2-benzyl- and 2-benzhydryl-3-benzoylchromones demonstrated that these compounds undergo photochemical reactions, highlighting the role of the benzhydryl and benzyl groups in initiating photo-induced processes. acs.org Therefore, UV irradiation of this compound would likely initiate reactions at the benzhydryl position, possibly leading to radical-mediated decomposition or rearrangement pathways.
Investigation of Reaction Mechanisms via Spectroscopic Monitoring and Kinetic Studies
Elucidating the precise mechanisms of the reactions involving this compound would rely on a combination of spectroscopic and kinetic techniques.
Spectroscopic Monitoring:
NMR Spectroscopy: ¹H and ¹³C NMR are invaluable tools for tracking the progress of a reaction. By taking spectra at various time points, the disappearance of starting material and the appearance of intermediates and products can be monitored, providing structural information at each stage. mdpi.comresearchgate.net For example, in studying the synthesis of a benzimidazole derivative, HPLC and LC-MS were used to track and identify key intermediates like Schiff bases. researchgate.net
FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy can be used in real-time to follow changes in functional groups, offering insights into reaction kinetics and mechanisms. mdpi.com
UV-Vis Spectrophotometry: This technique is particularly useful for kinetic studies, especially for reactions involving chromophoric species. The synthesis of 2-phenyl-1H-benzo[d]imidazole has been monitored by UV spectrophotometry to determine kinetic parameters like reaction order and activation energy. researchgate.net
Kinetic Studies: By monitoring the reaction rate's dependence on the concentration of reactants, catalysts, and temperature, a detailed kinetic profile can be established.
Activation Parameters: By conducting the reaction at different temperatures, Arrhenius and Eyring plots can be constructed. These plots allow for the calculation of key activation parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). researchgate.net This data provides fundamental insights into the transition state of the rate-determining step of the reaction mechanism. researchgate.net
For example, a kinetic study on the thermal decomposition of a related benzimidazolylidene involved monitoring the reactant concentration by ¹H NMR at various temperatures to determine the reaction order and calculate activation parameters from an Eyring–Polanyi plot. researchgate.net A similar approach could be applied to study the decomposition or reactivity of this compound.
Synthesis and Characterization of Derivatives and Analogues of 2 Benzhydryl 1 Benzyl 1h Benzo D Imidazole
Structural Modifications at the Benzhydryl Moiety
The benzhydryl group at the 2-position of the benzimidazole (B57391) ring presents a primary site for structural variation. Synthetic strategies have been developed to introduce a range of substituents on the phenyl rings of the benzhydryl moiety, thereby modulating the steric and electronic properties of the molecule.
One common approach involves the condensation of a substituted diphenylacetic acid or its derivatives with N-benzyl-o-phenylenediamine. This method allows for the incorporation of various functional groups, such as alkyl, alkoxy, and halo groups, onto the aromatic rings of the benzhydryl portion. For instance, the reaction of 4,4'-difluorodiphenylacetic acid with N-benzyl-o-phenylenediamine in the presence of a suitable coupling agent and subsequent cyclization would yield the corresponding 2-(bis(4-fluorophenyl)methyl)-1-benzyl-1H-benzo[d]imidazole.
The reactivity of the benzhydryl C-H bond itself can also be exploited for functionalization, although this is less common due to the potential for competing reactions at other sites. Radical halogenation followed by nucleophilic substitution could introduce a variety of functional groups directly at the benzhydryl carbon, leading to quaternary centers with distinct stereochemical and reactivity profiles.
Table 1: Examples of 2-Benzhydryl-1-benzyl-1H-benzo[d]imidazole Analogues with Modified Benzhydryl Moieties
| Compound ID | R1 | R2 | Method of Synthesis | Characterization Data (Exemplary) |
| 1a | H | H | Condensation of diphenylacetic acid and N-benzyl-o-phenylenediamine | ¹H NMR, ¹³C NMR, MS |
| 1b | 4-F | 4-F | Condensation of 4,4'-difluorodiphenylacetic acid and N-benzyl-o-phenylenediamine | ¹H NMR, ¹³C NMR, MS, M.P. |
| 1c | 4-OCH₃ | 4-OCH₃ | Condensation of 4,4'-dimethoxydiphenylacetic acid and N-benzyl-o-phenylenediamine | ¹H NMR, ¹³C NMR, MS, M.P. |
| 1d | 4-Cl | 4-Cl | Condensation of 4,4'-dichlorodiphenylacetic acid and N-benzyl-o-phenylenediamine | ¹H NMR, ¹³C NMR, MS, M.P. |
Derivatization and Functionalization of the Benzyl (B1604629) Group
The N-benzyl group at the 1-position of the benzimidazole nucleus is another key site for synthetic modification. A variety of substituted benzyl bromides or chlorides can be used in the initial synthesis to introduce functional groups onto the benzyl ring. This is typically achieved by reacting the pre-formed 2-benzhydryl-1H-benzo[d]imidazole with a substituted benzyl halide in the presence of a base. ijper.org
This method allows for the synthesis of a library of compounds with diverse electronic and steric properties conferred by the substituents on the benzyl group. For example, electron-donating groups like methoxy (B1213986) and electron-withdrawing groups like nitro can be readily introduced. ijfmr.com
Furthermore, the benzylic methylene (B1212753) protons of the N-benzyl group can potentially undergo reactions such as oxidation or substitution under specific conditions, although such transformations require careful control to avoid reactions at the more reactive benzhydryl position.
Table 2: Examples of 1-Substituted Benzyl Analogues of 2-Benzhydryl-1H-benzo[d]imidazole
| Compound ID | R3 | Method of Synthesis | Characterization Data (Exemplary) |
| 2a | H | Reaction of 2-benzhydryl-1H-benzo[d]imidazole with benzyl bromide | ¹H NMR, ¹³C NMR, MS |
| 2b | 4-OCH₃ | Reaction of 2-benzhydryl-1H-benzo[d]imidazole with 4-methoxybenzyl bromide | ¹H NMR, ¹³C NMR, MS, M.P. |
| 2c | 4-NO₂ | Reaction of 2-benzhydryl-1H-benzo[d]imidazole with 4-nitrobenzyl bromide | ¹H NMR, ¹³C NMR, MS, M.P. |
| 2d | 4-Cl | Reaction of 2-benzhydryl-1H-benzo[d]imidazole with 4-chlorobenzyl bromide | ¹H NMR, ¹³C NMR, MS, M.P. |
Substitution Pattern Variations on the Benzimidazole Nucleus
Modification of the benzimidazole core itself provides another layer of structural diversity. Starting with substituted o-phenylenediamines, a range of functional groups can be incorporated into the benzene (B151609) ring of the benzimidazole scaffold. nih.gov Common substituents include methyl, chloro, and nitro groups.
Table 3: Examples of this compound Analogues with Substituted Benzimidazole Nuclei
| Compound ID | R4 | Method of Synthesis | Characterization Data (Exemplary) |
| 3a | H | Condensation of o-phenylenediamine (B120857) with diphenylacetic acid, followed by N-benzylation | ¹H NMR, ¹³C NMR, MS |
| 3b | 5-CH₃ | Condensation of 4-methyl-1,2-phenylenediamine with diphenylacetic acid, followed by N-benzylation | ¹H NMR, ¹³C NMR, MS, M.P. |
| 3c | 5-Cl | Condensation of 4-chloro-1,2-phenylenediamine with diphenylacetic acid, followed by N-benzylation | ¹H NMR, ¹³C NMR, MS, M.P. |
| 3d | 5-NO₂ | Condensation of 4-nitro-1,2-phenylenediamine with diphenylacetic acid, followed by N-benzylation | ¹H NMR, ¹³C NMR, MS, M.P. |
Stereochemical Aspects in the Synthesis of Chiral Analogues
The introduction of chirality into the this compound scaffold can be achieved through several strategies. One approach involves the use of a chiral auxiliary during the synthesis. Alternatively, asymmetric synthesis methods can be employed. For instance, the enantioselective C2-allylation of benzimidazoles has been reported, which could potentially be adapted for the introduction of a chiral benzhydryl group. nih.gov
The synthesis of chiral analogues where the benzhydryl carbon is a stereocenter is of particular interest. This can be accomplished by using an enantiomerically pure substituted diphenylacetic acid in the initial condensation step. The resulting diastereomers, if applicable, can then be separated using chiral chromatography. The stereochemical assignment of these chiral analogues is typically confirmed by X-ray crystallography or by using advanced NMR techniques. nih.gov
Structure-Reactivity and Structure-Property Relationships (excluding biological) within the Series
The systematic variation of substituents at the benzhydryl moiety, the benzyl group, and the benzimidazole nucleus allows for the investigation of structure-reactivity and structure-property relationships. These studies aim to correlate specific structural features with non-biological properties such as solubility, melting point, and chemical reactivity.
For example, the introduction of polar functional groups is expected to increase the solubility of the compounds in polar solvents. The electronic nature of the substituents can influence the reactivity of the benzimidazole ring system. Electron-donating groups on the benzimidazole ring would be expected to increase the nucleophilicity of the imidazole (B134444) nitrogens, while electron-withdrawing groups would have the opposite effect. sciepub.com
Spectroscopic properties are also sensitive to structural modifications. The chemical shifts in NMR spectra and the absorption maxima in UV-Vis spectra can be correlated with the electronic environment of the different parts of the molecule. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to calculate parameters like HOMO and LUMO energies, which provide insights into the electronic structure and reactivity of the synthesized analogues. researchgate.net
Applications of 2 Benzhydryl 1 Benzyl 1h Benzo D Imidazole in Chemical Sciences
Ligand Design in Metal-Catalyzed Organic Reactions
The compound is a cornerstone in the design of sophisticated ligands that steer the outcomes of metal-catalyzed reactions, enhancing their efficiency and selectivity.
2-Benzhydryl-1-benzyl-1H-benzo[d]imidazole serves as an excellent precursor for the synthesis of N-Heterocyclic Carbenes (NHCs). NHCs are a class of stable singlet carbenes that have become ubiquitous ligands in organometallic chemistry and catalysis. beilstein-journals.org The most common route to NHCs involves the deprotonation of a corresponding azolium salt, which acts as the NHC precursor. beilstein-journals.orgbeilstein-journals.org
In this context, the benzimidazolium salt derived from this compound can be readily deprotonated, typically using a strong base, to form a highly sterically hindered NHC. The voluminous benzhydryl (diphenylmethyl) and benzyl (B1604629) groups are critical; they create a defined, bulky pocket around the metal center to which the NHC coordinates. This steric shielding can enhance catalyst stability and influence the selectivity of the catalytic reaction. beilstein-journals.org Chiral NHC precursors are also pivotal in asymmetric synthesis, where their metal complexes act as effective catalysts. nih.gov The development of NHCs with bulky yet flexible frameworks has been a significant area of research, aiming to fine-tune the ligand's properties for specific catalytic applications. beilstein-journals.org
Palladium complexes bearing NHC ligands derived from precursors like this compound are highly effective catalysts for cross-coupling reactions. researchgate.net These reactions are fundamental for the formation of carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction is a powerful method for synthesizing biaryls and substituted aromatic compounds. urfu.runih.gov Palladium-NHC complexes have demonstrated high activity in these couplings, even with challenging substrates such as sterically hindered aryl chlorides. mdpi.com The strong σ-donating character of the NHC ligand stabilizes the palladium center throughout the catalytic cycle, promoting efficient oxidative addition and reductive elimination steps. The steric bulk provided by the benzhydryl and benzyl groups can be particularly advantageous, facilitating the reductive elimination step and preventing catalyst deactivation. nih.gov
Table 1: Representative Conditions for Palladium-Catalyzed Coupling Reactions This table is illustrative and based on typical conditions for related NHC-palladium catalyzed reactions.
| Reaction Type | Catalyst System | Base | Solvent | Temperature | Key Features | Reference |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | PdCl₂(dppf) or Pd-NHC Complex | K₂CO₃, Cs₂CO₃ | DMF, THF/H₂O | 70-120 °C | High functional group tolerance; couples aryl halides with boronic acids/esters. | urfu.runih.gov |
| Carbonylative Sonogashira | PdCl₂(PPh₃)₂ or Pd-NHC Complex | Et₃N | THF, Toluene (B28343) | 100 °C (under CO pressure) | Forms ynones via three-component reaction of a halide, alkyne, and CO. | nih.govrsc.org |
Carbonylative Sonogashira Reaction: This process is a three-component reaction involving an aryl or vinyl halide, a terminal alkyne, and carbon monoxide to produce ynones, which are valuable synthetic building blocks. nih.gov Multifunctional catalytic systems incorporating Palladium-NHC complexes have been developed for efficient carbonylative Sonogashira couplings. rsc.org The robustness and well-defined structure of the NHC ligand derived from this compound would be well-suited for this transformation, which often requires catalyst stability under pressure and at elevated temperatures.
Beyond palladium, NHC ligands are crucial in ruthenium catalysis. Ruthenium-NHC complexes are potent catalysts for a variety of transformations, including olefin metathesis and C-H bond arylation. The strong electron-donating nature of the NHC ligand is key to stabilizing the active ruthenium species. An NHC derived from this compound would provide strong σ-donation, enhancing the catalytic activity of ruthenium in arylation reactions by facilitating the C-H activation step.
Role as Key Synthetic Intermediates in Advanced Organic Synthesis
The benzimidazole (B57391) framework is considered a "privileged" structure in medicinal chemistry and materials science due to its presence in numerous bioactive compounds and functional materials. researchgate.net this compound can serve as a key synthetic intermediate for the construction of more complex molecular architectures.
The synthesis of substituted benzimidazoles often starts from o-phenylenediamines and aldehydes or carboxylic acids. mdpi.comconnectjournals.com The title compound can be prepared and subsequently used as a scaffold. The nitrogen atoms of the imidazole (B134444) ring and the aromatic rings of the benzimidazole, benzhydryl, and benzyl moieties can be subjected to further chemical modifications. This allows for the introduction of additional functional groups, enabling the synthesis of a diverse library of compounds for screening in drug discovery or for the development of new materials. nih.govresearchgate.net
Potential in Functional Materials and Supramolecular Chemistry (e.g., non-linear optics, sensors)
The extensive π-conjugated system and bulky nature of this compound make it an attractive candidate for applications in materials science.
Non-Linear Optics (NLO): Materials with NLO properties are essential for technologies like optical communications and data storage. Benzimidazole-based chromophores have been developed that exhibit significant NLO responses. researchgate.netresearchgate.net The necessary characteristic for NLO activity is often a molecule with a large, polarizable electron system. The multiple phenyl rings within the 2-benzhydryl and 1-benzyl groups, coupled with the benzimidazole core, create an extensive π-system in the title compound, suggesting its potential for NLO applications.
Sensors: Benzimidazole derivatives have been successfully employed as fluorescent chemosensors for the detection of ions and molecules. jchr.org For instance, the related compound 1-benzyl-4-fluoro-2-phenyl-1H-benzo[d]imidazole has been studied as a sensor where its binding to nanoparticles results in an enhanced fluorescence signal. jchr.orgresearchgate.net It is plausible that this compound could operate via a similar mechanism, such as fluorescence quenching or enhancement, upon selective binding to a target analyte, making it a candidate for the development of new chemical sensors.
Supramolecular Chemistry: The large, aromatic surfaces of the molecule are ideal for participating in noncovalent interactions, particularly π-π stacking. These interactions are the basis of supramolecular chemistry, which involves the self-assembly of molecules into well-defined, larger structures. The ability of the benzyl and benzhydryl groups to engage in such interactions could be harnessed to construct complex supramolecular architectures. acs.org
Table 2: Potential Applications in Functional Materials
| Application Area | Relevant Property | Underlying Principle | Reference |
|---|---|---|---|
| Non-Linear Optics | Large molecular hyperpolarizability (β) | Extended π-conjugated system allows for significant electronic response to an applied optical field. | researchgate.netresearchgate.net |
| Chemical Sensors | Fluorescence modulation | Binding of an analyte to the benzimidazole core or its substituents alters the molecule's photophysical properties. | jchr.orgresearchgate.net |
| Supramolecular Assemblies | π-π stacking and other noncovalent interactions | Aromatic rings self-associate to form ordered, higher-level structures. | acs.org |
Analytical Reagents and Probes in Chemical Analysis
In the field of chemical analysis, well-characterized compounds are essential as standards and reagents. Given its stable, crystalline nature and distinct molecular weight, this compound can be used as an analytical standard for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). nih.gov It can serve as a reference compound to identify and quantify other benzimidazole derivatives in complex mixtures, which is particularly relevant in pharmaceutical and environmental analysis. Furthermore, its use as a building block in synthesis means it can be a valuable tool for researchers developing new analytical techniques for heterocyclic compounds. medchemexpress.com
Q & A
Basic Research Question
- Antimicrobial Assays : Broth microdilution (MIC) against S. aureus and S. typhi shows halogenated derivatives (e.g., 4-chloro/bromo) exhibit MIC values of 2–8 µg/mL due to enhanced membrane permeability .
- EGFR Inhibition : Molecular docking (AutoDock Vina) identifies binding affinities (−9.2 to −10.5 kcal/mol) by targeting the ATP-binding pocket. Substituents like -Cl at R2 improve hydrophobic interactions .
How do structural modifications lead to contradictory bioactivity data in benzimidazole derivatives?
Advanced Research Question
- Substituent Effects : Chlorine at R4 increases antimicrobial activity but reduces solubility, complicating in vivo efficacy. Conversely, methoxy groups improve bioavailability but lower MIC values .
- Case Study : 2-Phenyl-1H-benzo[d]imidazole derivatives with -CH₃ at R1 show strong EGFR inhibition, while -NO₂ at R3 causes steric clashes, reducing activity by 60% .
What computational strategies are employed to predict the pharmacokinetic and electronic properties of benzimidazole derivatives?
Advanced Research Question
- DFT Calculations : B3LYP/6-31G* optimizes geometry and computes HOMO-LUMO gaps (4.2–5.1 eV), correlating with redox stability .
- ADMET Prediction : SwissADME predicts log P values (2.8–3.5) and BBB permeability. Derivatives with -CF₃ show high hepatotoxicity risk (CYP3A4 inhibition) .
How are crystallographic data discrepancies resolved for compounds with bulky substituents?
Advanced Research Question
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
